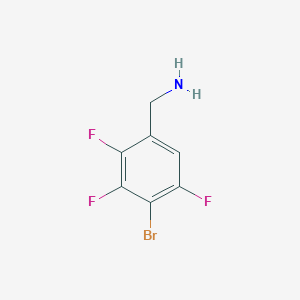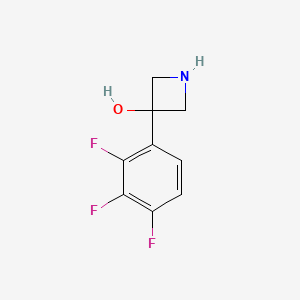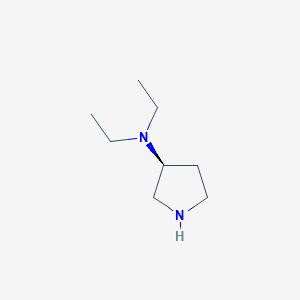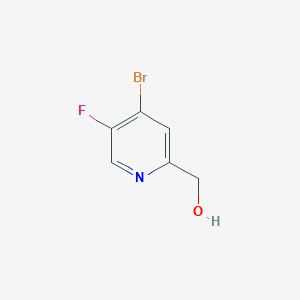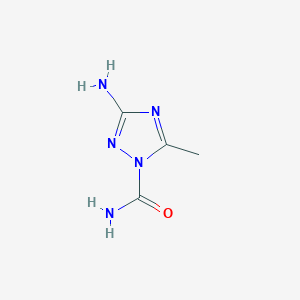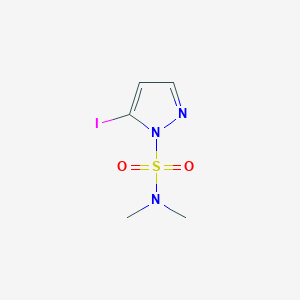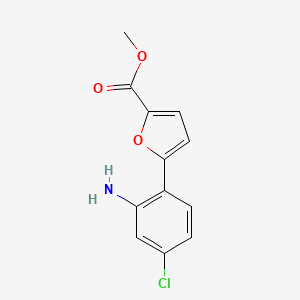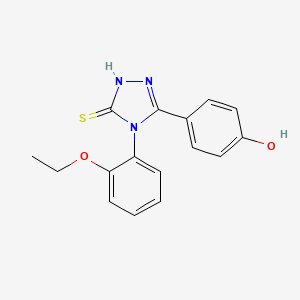
4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step reactionsThe reaction conditions often require the use of solvents like pyridine and catalysts such as stannic chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol and ethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenol or ethoxyphenyl rings .
Aplicaciones Científicas De Investigación
4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting biological pathways. The phenol and triazole groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine
Uniqueness
Compared to similar compounds, 4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of functional groups.
Propiedades
Fórmula molecular |
C16H15N3O2S |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4-(2-ethoxyphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-14-6-4-3-5-13(14)19-15(17-18-16(19)22)11-7-9-12(20)10-8-11/h3-10,20H,2H2,1H3,(H,18,22) |
Clave InChI |
UIJIGHKMCRODJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




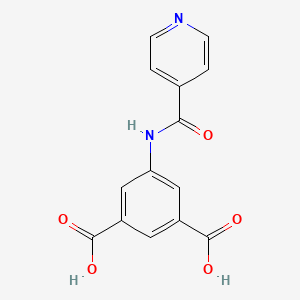
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
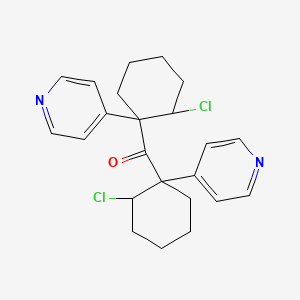
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
